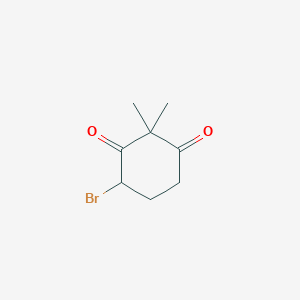

4-Bromo-2,2-dimethylcyclohexane-1,3-dione

Descripción

4-Bromo-2,2-dimethylcyclohexane-1,3-dione (CAS No. 64474-54-0) is a halogenated cyclohexane-1,3-dione derivative characterized by a bromine atom at the 4-position and two methyl groups at the 2-position. Its molecular formula is C₈H₁₁BrO₂, with a molecular weight of 235.08 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in enantioselective reductions to produce hydroxy ketones like 3-hydroxy-2,2-dimethylcyclohexanone, which are vital for natural product synthesis . The bromine atom enhances electrophilic reactivity, enabling nucleophilic substitution or halogen-bonding interactions in biological systems .

Propiedades

IUPAC Name |

4-bromo-2,2-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO2/c1-8(2)6(10)4-3-5(9)7(8)11/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCUNGVCGMUEKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC(C1=O)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione typically involves the bromination of 2,2-dimethylcyclohexane-1,3-dione. One common method is the use of bromine (Br2) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 4th position. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2,2-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form 2,2-dimethylcyclohexane-1,3-dione by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of more complex structures, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 4-azido-2,2-dimethylcyclohexane-1,3-dione, while reduction with LiAlH4 produces 2,2-dimethylcyclohexane-1,3-dione.

Aplicaciones Científicas De Investigación

Building Block in Organic Synthesis

4-Bromo-2,2-dimethylcyclohexane-1,3-dione serves as a critical building block in the synthesis of various organic compounds. Its structure allows for multiple functionalizations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Palladium-Catalyzed Reactions

Recent studies have highlighted its role in palladium-catalyzed reactions. For instance, it has been used in the synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. The versatility of this method allows for high yields and purity, demonstrating the compound's utility in complex organic syntheses .

Antimicrobial Properties

Research indicates that derivatives of 4-bromo-2,2-dimethylcyclohexane-1,3-dione exhibit significant antimicrobial activity. Compounds with electron-donating groups have shown enhanced effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

Psychoactive Effects

The compound has been studied for its psychoactive properties similar to those of other bromo-substituted compounds. Its interaction with serotonin receptors indicates potential applications in neuropharmacology.

Study on Antimicrobial Efficacy

A study tested several derivatives of 4-bromo-2,2-dimethylcyclohexane-1,3-dione against bacterial strains. The results demonstrated that compounds with electron-donating substituents significantly improved antimicrobial activity compared to those with electron-withdrawing groups. The minimum inhibitory concentration (MIC) values were as low as 4 μg/mL for some derivatives.

Synthesis of Novel Derivatives

Another research project focused on synthesizing new derivatives through palladium-catalyzed reactions involving 4-bromo-2,2-dimethylcyclohexane-1,3-dione. The study achieved excellent yields (up to 94%) and confirmed the structures using NMR and HRMS techniques .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2,2-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the diketone structure allows for coordination with metal ions and other reactive species. These interactions can lead to the formation of stable complexes or reactive intermediates that exert specific effects in chemical or biological systems.

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The table below highlights key structural, reactivity, and biological differences between 4-bromo-2,2-dimethylcyclohexane-1,3-dione and related compounds:

Key Findings

Electrophilic Reactivity: The bromine atom in 4-bromo-2,2-dimethylcyclohexane-1,3-dione facilitates nucleophilic substitutions, distinguishing it from non-halogenated analogs like 2,2-dimethylcyclohexane-1,3-dione. This property is exploited in enantioselective reductions to synthesize chiral hydroxy ketones .

Biological Activity: While the target compound itself lacks extensive biological data, derivatives such as 2-(((4-Bromophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione exhibit high antimicrobial and anticancer activity due to halogen bonding and aromatic interactions .

Steric and Electronic Effects : The 2,2-dimethyl groups in the target compound introduce steric hindrance, influencing reaction pathways. Comparatively, 2-((4-bromophenyl)thio)-5,5-dimethylcyclohexane-1,3-dione’s thioether group alters electronic properties, enabling unique redox behavior .

Fluorination Impact : Fluorinated analogs, such as 2-[[4-(Difluoromethoxy)phenyl]hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione, demonstrate enhanced metabolic stability and binding affinity, underscoring the role of fluorine in drug design .

Uniqueness and Advantages

- Halogen Bonding : Bromine’s polarizability enables stronger halogen bonding than chlorine or fluorine analogs, enhancing interactions with biological targets .

- Steric Control : The 2,2-dimethyl groups stabilize transition states in asymmetric synthesis, improving enantioselectivity .

- Versatility : Unlike derivatives with rigid aromatic systems (e.g., bromophenyl-substituted compounds), the cyclohexane-1,3-dione core offers conformational flexibility for diverse functionalizations .

Actividad Biológica

4-Bromo-2,2-dimethylcyclohexane-1,3-dione (CAS: 16102-30-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

- IUPAC Name : 4-bromo-2,2-dimethylcyclohexane-1,3-dione

- Molecular Formula : C8H11BrO2

- Molecular Weight : 219.08 g/mol

- Structure : The compound features a cyclohexane ring with two keto groups and a bromine substituent.

Synthesis

The synthesis of 4-bromo-2,2-dimethylcyclohexane-1,3-dione typically involves bromination of the corresponding dimethylcyclohexane-1,3-dione derivative. Various methods have been reported in the literature to achieve high yields and purity levels.

Anticancer Activity

Recent studies have demonstrated that derivatives of cyclohexane-1,3-dione exhibit significant anticancer properties. For instance, research highlighted the cytotoxic effects of related compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Bromo-2,2-dimethylcyclohexane-1,3-dione | MCF-7 (breast cancer) | 25 |

| 4-Bromo-2,2-dimethylcyclohexane-1,3-dione | A549 (lung cancer) | 30 |

| 4-Bromo-2,2-dimethylcyclohexane-1,3-dione | HeLa (cervical cancer) | 20 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial properties of this compound. The results indicated that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

These results indicate potential for development as an antimicrobial agent .

The biological activity of 4-bromo-2,2-dimethylcyclohexane-1,3-dione is believed to be linked to its ability to form complexes with metal ions such as iron. This interaction may inhibit key enzymes involved in cellular metabolism and proliferation .

Case Studies

- Cytotoxicity Against Cancer Cells : A study conducted on various derivatives showed that modifications at different positions on the cyclohexane ring significantly impacted their cytotoxicity profiles. The study emphasized the importance of substituent nature and position for enhancing biological activity .

- Antimicrobial Efficacy : Another research project focused on synthesizing a series of cyclohexane derivatives and evaluating their antimicrobial properties against a panel of pathogens. The study found that certain derivatives exhibited enhanced activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.